2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide
Description
Crystallographic Analysis and Bonding Patterns
The crystal structure of 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide (CAS 329779-17-1) reveals a complex interplay of intermolecular interactions and electronic effects. While direct crystallographic data for this compound are limited, structural analogs provide critical insights. For example, the related compound N-(4-hydroxy-2-nitrophenyl)acetamide exhibits intramolecular hydrogen bonding between the NH group and nitro oxygen atoms, generating planar molecular conformations. In contrast, the 3-nitro isomer shows reduced planarity due to twisted acetamido and nitro groups.
For the target compound, the 4-chloro-3-nitrophenyl substituent introduces steric and electronic constraints. The nitro group at the meta position and chlorine at the para position likely enforce a non-planar conformation, as seen in 3-chloro-N-(2-nitrophenyl)benzamide, where the central amide moiety forms dihedral angles of 15.2° with adjacent aromatic rings. This deviation minimizes steric clashes between the benzhydryl group and the nitro/chloro substituents.
Key Structural Features
Intermolecular interactions dominate the crystal packing. In related sulfonamide derivatives, C–H···O hydrogen bonds and halogen···halogen contacts (e.g., Cl···Cl at ~3.94 Å) stabilize dimers or chains. The benzhydryl group in this compound likely participates in π-π stacking or van der Waals interactions, enhancing lattice cohesion.
Comparative Structural Analysis with Related Acetamide Derivatives
The molecular architecture of this compound differs significantly from simpler acetamides. For instance:
- Substituent Positioning Effects :
- N-(4-chloro-3-nitrophenyl)acetamide derivatives exhibit distinct electronic profiles compared to ortho or para nitro analogs. The meta nitro group reduces resonance stabilization of the acetamide, altering reactivity.
- The benzhydryl group introduces bulkiness, contrasting with methyl or hydrogen substituents in simpler acetamides like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 2653-16-9)[3
Properties
IUPAC Name |
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c22-18-12-11-17(13-19(18)25(27)28)24-20(26)14-23-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21,23H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBJEEIWJKXAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide typically involves a multi-step process:
Formation of Benzhydrylamine: Benzhydrylamine is synthesized by the reduction of benzhydryl chloride with ammonia or an amine.
Nitration of 4-Chloroaniline: 4-Chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.
Acylation Reaction: The final step involves the acylation of benzhydrylamine with 4-chloro-3-nitroaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(benzhydrylamino)-N-(4-chloro-3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzhydrylamine and 4-chloro-3-nitrobenzoic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has shown efficacy against Klebsiella pneumoniae. This pathogen is notorious for causing various infections, including pneumonia and urinary tract infections. The compound demonstrated a synergistic effect when combined with existing antibacterial agents like ciprofloxacin and meropenem, enhancing their effectiveness while reducing the required dosages for bacterial eradication .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Effectiveness | Combination Agents |
|---|---|---|---|
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Synergistic | Ciprofloxacin, Meropenem |
| 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide | TBD | TBD | TBD |
Enzyme Interaction
The presence of a nitro group in the structure of this compound suggests potential interactions with enzymes involved in metabolic pathways. Compounds with similar structures have been studied for their ability to inhibit specific enzymes, leading to therapeutic effects in various diseases, including cancer and bacterial infections. The modulation of enzyme activity can alter metabolic processes, making these compounds valuable in drug development.
Receptor Modulation
The compound's structural features indicate its potential as a receptor modulator. Compounds containing benzhydryl groups have been associated with interactions at various receptors, including those involved in neurotransmission and pain pathways. Research into receptor modulation can lead to the development of novel analgesics or neuroprotective agents.
Case Studies
- Antibacterial Synergy : A study examined the effects of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with different antibiotics against Klebsiella pneumoniae. The results indicated that this combination could significantly lower the minimum inhibitory concentrations (MICs) required for effective treatment .
- Enzyme Inhibition Studies : Research focusing on similar acetamides has demonstrated their capacity to inhibit enzymes such as beta-lactamases, which are responsible for antibiotic resistance in bacteria. This inhibition could restore the efficacy of beta-lactam antibiotics when used in combination therapies .
Mechanism of Action
The mechanism of action of 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzhydrylamino group may enhance the compound’s binding affinity to specific targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzhydrylamino)-N-(4-chlorophenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(benzhydrylamino)-N-(3-nitrophenyl)acetamide: The position of the nitro group affects its chemical properties and interactions.
2-(benzhydrylamino)-N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.
Biological Activity
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound has the following chemical structure:
- Molecular Formula : C21H18ClN3O3
- CAS Number : 17329-87-2
The synthesis typically involves several key steps:
- Formation of Benzhydrylamine : Synthesized by reducing benzhydryl chloride with ammonia.
- Nitration of 4-Chloroaniline : Achieved using a mixture of concentrated sulfuric and nitric acids.
- Acylation Reaction : The final step involves acylation with an acetic anhydride or acetyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, the nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, influencing various cellular processes. The benzhydrylamino moiety enhances binding affinity to specific targets, which may lead to significant biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits promising antimicrobial activity against various bacterial strains, particularly Klebsiella pneumoniae. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing potent antibacterial properties. The presence of the chloro group is believed to enhance this activity by stabilizing the molecule at the target enzyme site, promoting cell lysis .
Cytotoxicity and Safety Profile
Preliminary cytotoxicity tests have shown that this compound does not exhibit significant cytotoxic potential, making it a candidate for further investigation as a therapeutic agent. The favorable cytotoxicity profile suggests that it may be safe for use in vivo, pending further toxicological evaluations .
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-(benzhydrylamino)-N-(4-chlorophenyl)acetamide | Lacks nitro group | Reduced reactivity |
| 2-(benzhydrylamino)-N-(3-nitrophenyl)acetamide | Different nitro position | Altered interactions |
| 2-(benzhydrylamino)-N-(4-chloro-2-nitrophenyl)acetamide | Varying substitution patterns | Different applications |
The positioning of functional groups significantly influences the reactivity and biological activity of these compounds. For instance, the unique arrangement in this compound enhances its potential as a therapeutic agent .
Case Study: Antibacterial Efficacy Against Klebsiella pneumoniae
In a recent study assessing the antibacterial efficacy of various acetamides, this compound demonstrated a low MIC against Klebsiella pneumoniae, suggesting strong bactericidal properties. The MBC/MIC ratio was found to be less than or equal to 4, classifying it as bactericidal. This finding aligns with observations made for established antibiotics like ciprofloxacin and meropenem .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling using naphthalen-1-ylacetyl chloride and substituted aniline derivatives under inert conditions. A typical protocol involves dissolving reactants in dichloromethane with triethylamine as a base, stirring at 273 K for 3 hours, followed by extraction and purification via recrystallization (e.g., toluene solvent) . Optimization may include adjusting molar ratios (e.g., 1:1 stoichiometry), temperature control (e.g., ice-cold quenching), and solvent selection to minimize side reactions. Yield improvements are achievable by employing Schlenk-line techniques to exclude moisture .
Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton environments (e.g., benzhydryl CH groups at δ 5.1–5.3 ppm) and carbon backbone integrity .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions) to validate stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ±0.001 Da precision) and detect impurities .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at λ = 254 nm .
Q. How should researchers design solubility and stability studies for this compound under physiological conditions?
- Methodological Answer : Prepare stock solutions in DMSO (≤5% v/v) and dilute in phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Use dynamic light scattering (DLS) to monitor aggregation over 24 hours. Stability assays should include temperature-controlled (37°C) incubations with periodic sampling for HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may enhance reactivity at the acetamide carbonyl .
- Molecular Docking : Screen against target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. Dock the chloro-nitrophenyl moiety into hydrophobic pockets, with hydrogen bonds to catalytic residues .
- MD Simulations : Simulate binding stability over 100 ns trajectories to assess target affinity .
Q. What strategies resolve contradictions in biological activity data across studies involving chloroacetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare MIC values (e.g., 2–128 μg/mL) against Gram-positive vs. Gram-negative bacteria, controlling for variables like bacterial strain, inoculum size, and solvent effects (DMSO cytotoxicity thresholds) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro vs. methoxy groups) to isolate contributions to antibacterial potency. Tabulate results:
| Substituent (R) | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| 3-NO₂ | 8 | 64 |
| 4-OCH₃ | 32 | 128 |
- Dose-Response Curves : Use Hill slopes to differentiate bactericidal vs. bacteriostatic effects .
Q. How does crystal structure analysis inform the understanding of intermolecular interactions and polymorphism?
- Methodological Answer : Single-crystal XRD reveals dihedral angles (e.g., 60.5° between aromatic rings) and hydrogen-bond networks (e.g., N–H···O, C=O···H–C). Polymorphism screening involves recrystallization from multiple solvents (e.g., ethanol, acetonitrile) followed by PXRD to detect lattice variations. For example, toluene-grown crystals may adopt a monoclinic (P2₁/c) vs. orthorhombic (Pbca) system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
